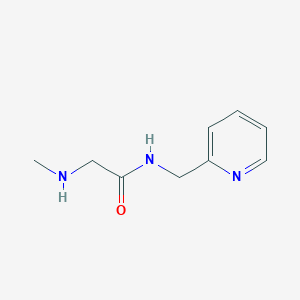

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a glycinamide moiety through a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide typically involves the reaction of N-methylglycinamide with 2-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often conducted in acidic or basic media.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-N-(pyridin-3-ylmethyl)glycinamide

- N-methyl-N-(pyridin-4-ylmethyl)glycinamide

- N-methyl-N-(quinolin-2-ylmethyl)glycinamide

Uniqueness

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapeutic agents.

Biologische Aktivität

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a glycinamide backbone with a methyl group and a pyridin-2-ylmethyl substituent. The structural characteristics of this compound facilitate its binding to biological targets through various interactions such as hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For example, it has been shown to act as an inhibitor for certain histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer progression .

1. Anticancer Properties

This compound has been studied for its potential anticancer effects. Research indicates that HDAC inhibitors can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes . The compound's ability to inhibit HDACs may contribute to its effectiveness against various cancer types.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. By modulating pathways involved in neuroinflammation and oxidative stress, this compound could potentially offer therapeutic benefits in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of HDACs leading to apoptosis in colorectal cancer cells. |

| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures. |

| Study C | Enzyme Interaction | Identified as a potent ligand for specific enzyme targets involved in metabolic pathways. |

Case Study 1: Anticancer Activity

In a controlled study, this compound was administered to human colorectal adenocarcinoma cell lines. The results indicated a significant reduction in cell viability, correlating with increased levels of apoptosis markers. This suggests that the compound may serve as a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

A neuroprotective study involving rat models of induced oxidative stress demonstrated that treatment with this compound resulted in decreased neuronal death and improved cognitive function assessments compared to controls. This indicates potential for therapeutic use in conditions such as Alzheimer's disease.

Eigenschaften

IUPAC Name |

2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-10-7-9(13)12-6-8-4-2-3-5-11-8/h2-5,10H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJUHTPNAXYQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.